molecular formula C22H30N2O B14446735 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene CAS No. 75756-81-9

1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene

Katalognummer: B14446735
CAS-Nummer: 75756-81-9
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: DXFHGBJYAODQTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes a nonylphenyl group and a methyl group attached to the benzene ring, making it a unique and interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene typically involves the reaction of 4-nonylphenylhydrazine with 4-methylbenzaldehyde under oxidative conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized further to form nitro derivatives.

    Reduction: Reduction of the azoxy group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methyl-4’-nonylazobenzene: Similar structure but with an azo group (-N=N-) instead of an azoxy group.

    4-Methyl-4’-nonylhydrazobenzene: Contains a hydrazo group (-NH-NH-) instead of an azoxy group.

    4-Methyl-4’-nonylphenylamine: Contains an amine group (-NH₂) instead of an azoxy group.

Uniqueness: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The azoxy group can participate in redox reactions and interact with various molecular targets, making this compound a valuable subject for research in multiple fields.

Eigenschaften

CAS-Nummer

75756-81-9

Molekularformel

C22H30N2O

Molekulargewicht

338.5 g/mol

IUPAC-Name

(4-methylphenyl)imino-(4-nonylphenyl)-oxidoazanium

InChI

InChI=1S/C22H30N2O/c1-3-4-5-6-7-8-9-10-20-13-17-22(18-14-20)24(25)23-21-15-11-19(2)12-16-21/h11-18H,3-10H2,1-2H3

InChI-Schlüssel

DXFHGBJYAODQTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.